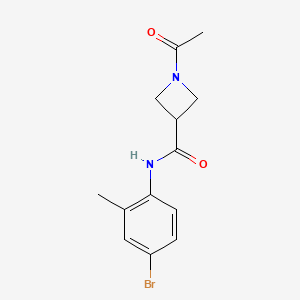

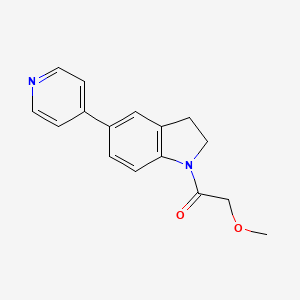

![molecular formula C25H22N2O4S B2606973 1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886170-12-3](/img/structure/B2606973.png)

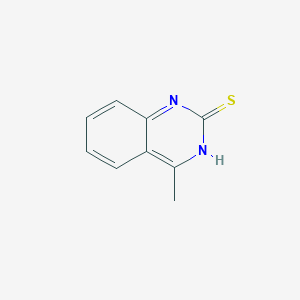

1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS. They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Phenyl compounds are aromatic compounds containing a phenyl group .

Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . The synthesis of phenyl compounds often involves reactions with phenyl groups .

Molecular Structure Analysis

Thiazoles have similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

Thiazoles occupy potent biological applications, described by Hantzsch and Weber for the first time in 1887 . They are used in the cure of cancer .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles are influenced by the presence of sulfur and nitrogen atoms in the ring structure .

Applications De Recherche Scientifique

Synthesis and Photovoltaic Applications

DPP derivatives and structurally similar compounds have been extensively researched for their synthesis and application in photovoltaic devices. For example, conjugated polymers incorporating DPP units show promising applications in polymer solar cells due to their strong absorption and high electron mobility. These materials demonstrate significant potential for enhancing the power conversion efficiency of solar cells, highlighting their importance in renewable energy technologies (Hu et al., 2015).

Supramolecular Chemistry

The self-assembly of DPP-based compounds into metallo-supramolecular polymers reveals their application in creating materials with unique optical properties. Such assemblies are characterized by their strong and broad visible absorption, which is crucial for developing novel optical materials. This property is beneficial for applications in light-harvesting systems and photonic devices (Chen et al., 2014).

Organic Electronics and Luminescent Materials

The development of deeply colored polymers containing isoDPP units for electronic applications is another area of interest. These polymers exhibit high solubility in organic solvents and strong fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The study of their photophysical properties underlines the potential for creating new materials with desired electronic and luminescent characteristics (Welterlich et al., 2012).

Chemical Synthesis and Drug Development

Research into the chemical synthesis of DPP derivatives and their analogs has also shown potential applications in drug development. The exploration of novel synthetic routes and the characterization of these compounds provide a foundation for designing drugs with improved efficacy and specificity. This area of research is crucial for the pharmaceutical industry, aiming to discover new therapeutic agents with enhanced performance (Vydzhak & Panchishin, 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S/c1-25(2,3)15-7-5-14(6-8-15)20-19-21(28)17-10-9-16(30-4)13-18(17)31-22(19)23(29)27(20)24-26-11-12-32-24/h5-13,20H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFRYHVALHOLFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=CC(=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

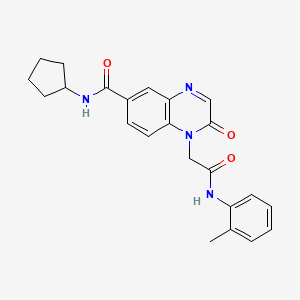

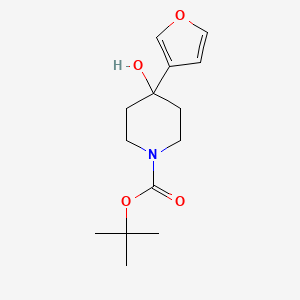

![N-(2-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2606893.png)

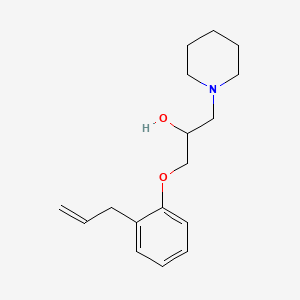

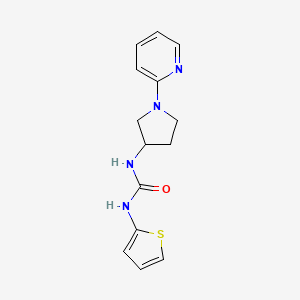

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2606904.png)

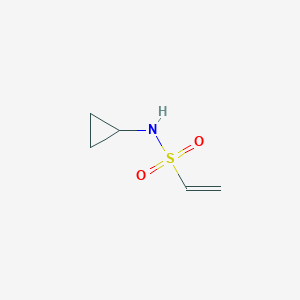

![4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2606907.png)

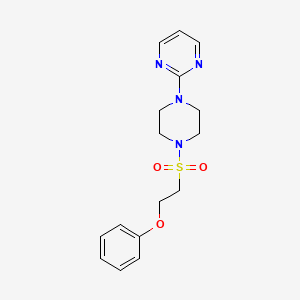

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2606908.png)

![1-(4-fluorobenzyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2606910.png)